(6R-trans)-7-Amino-8-oxo-3-[(1H-tetrazol-5-ylthio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid (6R-trans)-7-Amino-8-oxo-3-[(1H-tetrazol-5-ylthio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid
Brand Name: Vulcanchem
CAS No.: 58016-87-8
VCID: VC0143695
InChI: InChI=1S/C9H10N6O3S2/c10-4-6(16)15-5(8(17)18)3(1-19-7(4)15)2-20-9-11-13-14-12-9/h4,7H,1-2,10H2,(H,17,18)(H,11,12,13,14)/t4-,7-/m1/s1
SMILES: C1C(=C(N2C(S1)C(C2=O)N)C(=O)O)CSC3=NNN=N3
Molecular Formula: C9H10N6O3S2
Molecular Weight: 314.338

(6R-trans)-7-Amino-8-oxo-3-[(1H-tetrazol-5-ylthio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid

CAS No.: 58016-87-8

Cat. No.: VC0143695

Molecular Formula: C9H10N6O3S2

Molecular Weight: 314.338

* For research use only. Not for human or veterinary use.

(6R-trans)-7-Amino-8-oxo-3-[(1H-tetrazol-5-ylthio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid - 58016-87-8

Specification

CAS No. 58016-87-8
Molecular Formula C9H10N6O3S2
Molecular Weight 314.338
IUPAC Name (6R,7R)-7-amino-8-oxo-3-(2H-tetrazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Standard InChI InChI=1S/C9H10N6O3S2/c10-4-6(16)15-5(8(17)18)3(1-19-7(4)15)2-20-9-11-13-14-12-9/h4,7H,1-2,10H2,(H,17,18)(H,11,12,13,14)/t4-,7-/m1/s1
Standard InChI Key LRGZZONZUPMKGF-CLZZGJSISA-N
SMILES C1C(=C(N2C(S1)C(C2=O)N)C(=O)O)CSC3=NNN=N3

Introduction

Chemical Structure and Nomenclature

Structural Overview

The compound (6R-trans)-7-Amino-8-oxo-3-[(1H-tetrazol-5-ylthio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid belongs to the cephalosporin family of beta-lactam antibiotics. Cephalosporins are characterized by their 5-thia-1-azabicyclo[4.2.0]oct-2-ene ring system, which includes a four-membered beta-lactam ring fused to a six-membered dihydrothiazine ring. This structural framework is essential for the antimicrobial activity of these compounds, as the strained beta-lactam ring plays a crucial role in their mechanism of action against bacterial cell wall synthesis.

The compound features several key structural elements that define its chemical identity and potential biological activity. The 7-amino group is a common feature in many cephalosporins and contributes to their spectrum of antibacterial activity. The 3-[(1H-tetrazol-5-ylthio)methyl] side chain is particularly noteworthy, as the tetrazole ring is known to enhance pharmacokinetic properties and potentially improve stability against beta-lactamases, enzymes produced by certain bacteria that can degrade beta-lactam antibiotics .

IUPAC Nomenclature and Stereochemistry

The full IUPAC name (6R-trans)-7-Amino-8-oxo-3-[(1H-tetrazol-5-ylthio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid provides specific information about the compound's structure and stereochemistry. The (6R-trans) designation indicates the stereochemical configuration at the C6 position, which is critical for the biological activity of cephalosporins. The trans configuration refers to the spatial relationship between substituents at the C6 and C7 positions, with the 7-amino group and the hydrogen at C6 positioned on opposite sides of the molecule .

This stereochemical arrangement is closely related to the (6R,7R) configuration seen in the similar compound documented in the search results, which specifies the absolute configuration at both stereocenters. The similarities in stereochemical notation suggest that these compounds share comparable three-dimensional structures, which is significant for their biological activity profiles .

Physical and Chemical Properties

Functional Groups and Chemical Reactivity

The compound contains several functional groups that influence its chemical reactivity and pharmaceutical properties:

  • Beta-lactam ring: This strained four-membered ring is highly reactive and susceptible to nucleophilic attack, which is the basis for its antibacterial mechanism of action.

  • Carboxylic acid group: The carboxylic acid at C2 contributes to the compound's acidity and influences its solubility profile in different pH environments.

  • Primary amine: The 7-amino group affects the compound's basicity, solubility, and potential for derivatization.

  • Tetrazole ring: This heterocyclic structure contains four nitrogen atoms and contributes to the compound's electronic properties and potential hydrogen bonding interactions .

Chemical Identifiers and Related Compounds

Identifier TypeValue
CAS Number24209-38-9
European Community (EC) Number246-078-1
UNIIH8XPJ7E8AX
DSSTox Substance IDDTXSID701105488

Given the structural similarity, these identifiers provide reference points for understanding the classification and regulatory status of compounds in this chemical family .

Related Compounds and Structural Analogs

Several structurally related compounds appear in the search results, providing context for understanding the target compound's place within the broader family of cephalosporin antibiotics:

  • (6R,7R)-7-Amino-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid: This compound differs from the target compound only in having a methyl group on the tetrazole ring .

  • (6R-trans)-3-(acetoxymethyl)-8-oxo-7-(1H-tetrazol-1-ylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid: This compound shares the core cephalosporin structure but features different substituents at positions 3 and 7 .

  • Cefoperazone EP Impurity D: This is identified as an impurity related to the cephalosporin antibiotic cefoperazone, suggesting structural similarities with the cephalosporin family .

These related compounds highlight the structural diversity within the cephalosporin class while maintaining the core beta-lactam framework essential for antibacterial activity.

Pharmacological Properties

Mechanism of Action

As a member of the cephalosporin class of antibiotics, (6R-trans)-7-Amino-8-oxo-3-[(1H-tetrazol-5-ylthio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid likely shares the characteristic mechanism of action of beta-lactam antibiotics. This mechanism involves:

  • Inhibition of bacterial cell wall synthesis through interference with the transpeptidation reaction needed for peptidoglycan cross-linking.

  • Binding to penicillin-binding proteins (PBPs), enzymes involved in the final stages of bacterial cell wall assembly.

  • Disruption of cell wall integrity, leading to osmotic instability and eventual bacterial cell lysis.

The specific tetrazole-containing side chain may influence the compound's binding affinity for different PBPs, potentially affecting its spectrum of antibacterial activity and resistance profile. The tetrazole ring can participate in hydrogen bonding and other electronic interactions with target proteins, potentially enhancing binding affinity or stability in the active site.

Structure-Activity Relationships

The relationship between structural features and biological activity can be inferred from comparison with related cephalosporins:

  • The beta-lactam ring is essential for antibacterial activity, as it is the reactive center that binds to PBPs.

  • The (6R-trans) stereochemistry is critical for optimal binding to target proteins and therefore for antibacterial activity.

  • The tetrazole ring in the 3-position side chain likely influences the compound's pharmacokinetic properties, potentially enhancing stability against beta-lactamase enzymes.

  • The absence of the methyl group on the tetrazole ring (compared to the related compound) may affect:

    • Lipophilicity and membrane penetration

    • Metabolic stability

    • Distribution and excretion profiles

    • Spectrum of antibacterial activity

These structure-activity relationships are consistent with general principles established for cephalosporin antibiotics, though specific data for this exact compound would require dedicated pharmacological studies.

Analytical Considerations

Chromatographic Behavior

Chromatographic analysis of (6R-trans)-7-Amino-8-oxo-3-[(1H-tetrazol-5-ylthio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid would be essential for purity assessment and quality control. Based on its structure, the compound would likely:

  • Exhibit moderate polarity due to its carboxylic acid, amino group, and tetrazole ring.

  • Be amenable to analysis by reversed-phase HPLC, potentially using a C18 column with a mobile phase containing an aqueous buffer and an organic modifier like acetonitrile or methanol.

  • Require careful pH control during analysis due to the presence of both acidic (carboxylic acid) and basic (amino) functional groups.

  • Potentially show characteristic UV absorption due to the conjugated systems in the molecule, enabling sensitive detection by UV detectors commonly used in HPLC systems.

Comparison with Structurally Related Compounds

Structural Differences and Similarities

Table 2: Comparison of (6R-trans)-7-Amino-8-oxo-3-[(1H-tetrazol-5-ylthio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid with Related Compounds

CompoundCore StructurePosition 3 SubstituentPosition 7 SubstituentKey Differences
Target Compound5-thia-1-azabicyclo[4.2.0]oct-2-ene[(1H-tetrazol-5-ylthio)methyl]AminoBase structure
(6R,7R)-7-Amino-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid5-thia-1-azabicyclo[4.2.0]oct-2-ene[(1-methyl-1H-tetrazol-5-yl)thio)methyl]AminoMethyl group on tetrazole ring
(6R-trans)-3-(acetoxymethyl)-8-oxo-7-(1H-tetrazol-1-ylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid5-thia-1-azabicyclo[4.2.0]oct-2-eneAcetoxymethyl(1H-tetrazol-1-ylacetamido)Different substituents at positions 3 and 7

This comparison illustrates that while these compounds share the core cephalosporin structure, they differ in their specific substituents, which can significantly influence their pharmacological properties and applications .

Functional Implications of Structural Variations

The structural variations between these related compounds likely influence their:

  • Antibacterial spectrum: Different side chains can alter the compound's ability to penetrate bacterial cell walls of gram-positive versus gram-negative bacteria.

  • Stability against beta-lactamases: The tetrazole ring may provide steric hindrance that protects the beta-lactam ring from enzymatic degradation.

  • Pharmacokinetic properties: The presence or absence of a methyl group on the tetrazole ring can affect lipophilicity, which influences absorption, distribution, metabolism, and excretion.

  • Binding affinity for different PBPs: Subtle structural changes can alter the compound's specificity for different penicillin-binding proteins, affecting its antibacterial profile.

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